molecular formula C18H14BrNO3 B11318455 7-bromo-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide

7-bromo-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B11318455
M. Wt: 372.2 g/mol
InChI Key: TUOIXPDVIYQIAS-UHFFFAOYSA-N
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Description

7-bromo-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines Benzoxepines are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide typically involves the following steps:

    Formation of the Benzoxepine Core: The benzoxepine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-bromo-phenyl derivative and an appropriate nucleophile.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using a methoxy donor, such as dimethyl sulfate or methyl iodide, under basic conditions.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the benzoxepine derivative with an amine, such as 3-methoxyaniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be essential to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination and the formation of the parent benzoxepine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the parent benzoxepine derivative.

    Substitution: Introduction of various substituents at the bromine position.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new therapeutic agents, particularly for its potential anti-inflammatory and anticancer properties.

    Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.

    Chemical Biology: It can serve as a tool compound to investigate the role of specific proteins or enzymes in various biological processes.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of 7-bromo-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to downstream effects on cellular signaling pathways. For example, it may inhibit the activity of certain kinases or phosphatases, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-2-oxo-2H-chromen-8-yl derivatives: These compounds share structural similarities with 7-bromo-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide and exhibit similar biological activities.

    4,4-difluorocyclohexyl derivatives: These compounds also possess a benzoxepine core and have been studied for their potential therapeutic applications.

Uniqueness

This compound is unique due to the presence of the bromine atom and the methoxy group, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile.

Properties

Molecular Formula

C18H14BrNO3

Molecular Weight

372.2 g/mol

IUPAC Name

7-bromo-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C18H14BrNO3/c1-22-16-4-2-3-15(11-16)20-18(21)12-7-8-23-17-6-5-14(19)10-13(17)9-12/h2-11H,1H3,(H,20,21)

InChI Key

TUOIXPDVIYQIAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2

Origin of Product

United States

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